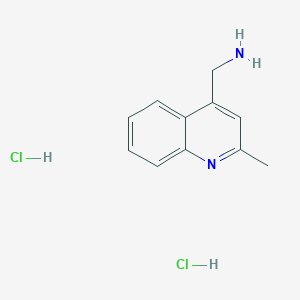
(2-Methylquinolin-4-yl)methanamine dihydrochloride
Descripción general
Descripción
“(2-Methylquinolin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1171865-21-6 . It has a molecular weight of 245.15 and its IUPAC name is (2-methyl-4-quinolinyl)methanamine dihydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 294-295°C . It is a powder and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activities
A series of derivatives of (2-Methylquinolin-4-yl)methanamine dihydrochloride have been synthesized and evaluated for their antimicrobial activities. Thomas et al. (2010) reported that a new series of methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Application in Chemical Reactions
(2-Methylquinolin-4-yl)methanamine dihydrochloride has been used in various chemical reactions. For example, Karabuğa et al. (2015) synthesized a quinazoline-based ruthenium complex, which was used as a catalyst in transfer hydrogenation reactions, showing excellent conversions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Palladium-Catalyzed Nitration
In another application, Zhang et al. (2015) developed a palladium-catalyzed nitration of 8-methylquinolines using (2-Methylquinolin-4-yl)methanamine dihydrochloride derivatives, which could be selectively reduced to methanamines, indicating a potential application in organic synthesis (Zhang, Ren, Zhang, & Liu, 2015).
Antitumor Activity
A study by Károlyi et al. (2012) explored the antitumor activity of functionalized methanamines derived from (2-Methylquinolin-4-yl)methanamine dihydrochloride. These compounds showed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).
Water Oxidation by Mononuclear Ruthenium Complex
Vennampalli et al. (2014) synthesized a mononuclear ruthenium complex using a derivative of (2-Methylquinolin-4-yl)methanamine dihydrochloride, demonstrating its application in the oxidation of water, which is relevant in energy-related research (Vennampalli, Liang, Webster, & Zhao, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2-methylquinolin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAORVCXKGFCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



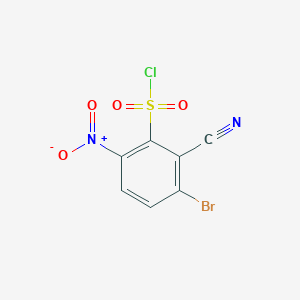
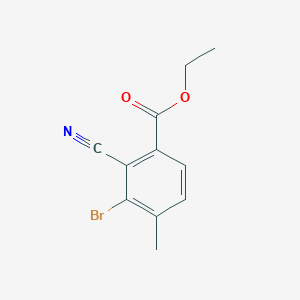

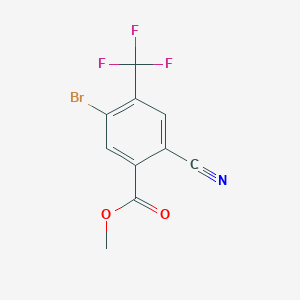
![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)
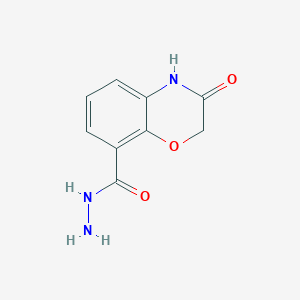
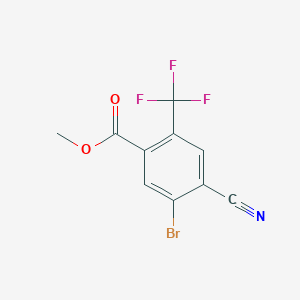
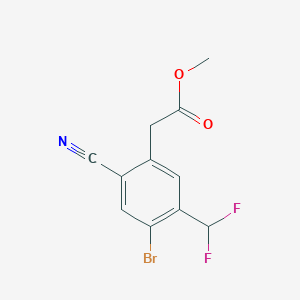
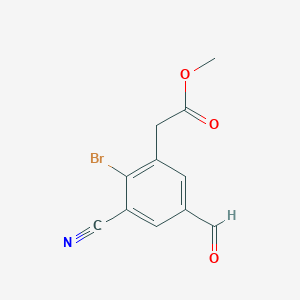
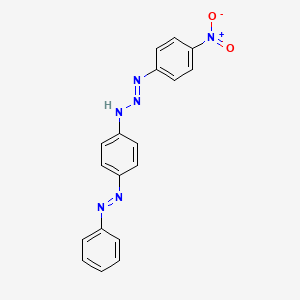
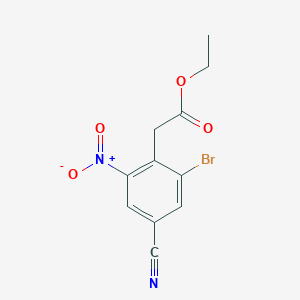
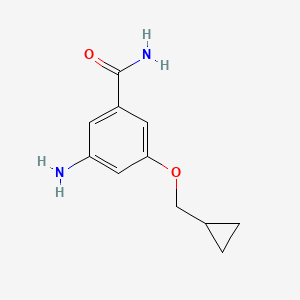
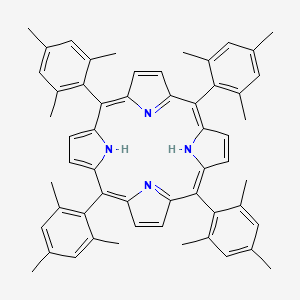
![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)